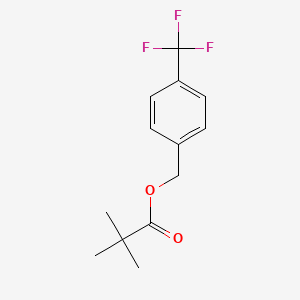

4-(Trifluoromethyl)benzyl pivalate

Description

4-(Trifluoromethyl)benzyl pivalate is an ester derivative of 4-(trifluoromethyl)benzyl alcohol, where the hydroxyl group is replaced by a pivaloyl (2,2-dimethylpropanoyl) group. The trifluoromethyl (–CF₃) substituent on the benzyl ring confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications . Pivalate esters, characterized by their bulky tert-butyl group, are known to improve hydrolytic stability compared to smaller esters (e.g., acetate or methyl esters), making them valuable in controlled-release formulations and catalytic intermediates .

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-12(2,3)11(17)18-8-9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLJUQRCUPNCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzyl pivalate typically involves the esterification of 4-(trifluoromethyl)benzyl alcohol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzyl pivalate can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Organic Synthesis

4-(Trifluoromethyl)benzyl pivalate serves as a versatile intermediate in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and bioavailability of pharmaceutical compounds, making it particularly useful in drug design. It is employed in the development of new synthetic methodologies and as a precursor for synthesizing complex molecules .

Key Reactions:

- Oxidation : Converts to 4-(trifluoromethyl)benzoic acid.

- Reduction : Forms 4-(trifluoromethyl)benzyl alcohol.

- Substitution : Produces various substituted benzyl derivatives.

Biological Research

In biological contexts, this compound is investigated for its potential as a pharmacophore. Compounds with trifluoromethyl groups are known to exhibit enhanced metabolic stability and bioavailability, which are critical for drug efficacy. Studies indicate that such compounds may possess antimicrobial and anticancer activities.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials due to its unique properties. Applications include:

- Coatings : Used in formulations for protective coatings.

- Adhesives : Acts as a component in adhesive formulations.

- Polymers : Incorporated into polymer matrices to enhance performance characteristics .

Case Study 1: Cobalt-Catalyzed Difluoroalkylarylation

A recent study demonstrated the application of cobalt-catalyzed difluoroalkylarylation using arylzinc pivalates, including derivatives of this compound. This method showed high regioselectivity and yield in synthesizing bioactive compounds, indicating its potential utility in drug discovery .

Case Study 2: Pharmacological Investigations

Research focusing on the structure-activity relationship of related compounds revealed that derivatives containing the trifluoromethyl group exhibited significant binding affinity to specific receptors involved in pain signaling pathways. This highlights the pharmacological relevance of this compound as a lead compound for developing new analgesics .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzyl pivalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and binding affinity of the compound to its targets. This can lead to improved pharmacokinetic properties and efficacy in biological systems .

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares 4-(trifluoromethyl)benzyl pivalate with structurally related benzyl esters:

Key Observations:

- Electron-Withdrawing Effects: The –CF₃ group in this compound enhances resistance to electrophilic attacks compared to –NO₂ or –H substituents. This property is critical in preventing unwanted side reactions during catalysis .

- Steric Protection : The pivalate group’s tert-butyl moiety shields the ester bond from nucleophilic hydrolysis, outperforming acetate and benzoate esters in stability under acidic or enzymatic conditions.

Reactivity in Catalytic Systems

In photocatalytic oxidation studies, 4-(trifluoromethyl)benzyl alcohol (the precursor to the pivalate ester) shows lower selectivity due to over-oxidation to 4-(trifluoromethyl)benzoic acid, which inhibits catalytic activity . By contrast, the pivalate ester avoids such inhibition, as the bulky ester group impedes further oxidation. This contrasts with 4-nitrobenzyl alcohol , which similarly forms inhibitory byproducts but at a slower rate due to nitro group stabilization .

Comparative Catalytic Performance:

| Substrate | Oxidation Product | Selectivity (%) | Byproduct Inhibition Severity |

|---|---|---|---|

| 4-(Trifluoromethyl)benzyl alcohol | Aldehyde/Acid | 40–60 | High (due to benzoic acid) |

| 4-Nitrobenzyl alcohol | Aldehyde/Acid | 50–70 | Moderate |

| This compound | Stable ester | >95 | None |

Pharmaceutical Relevance

The European patent EP 4 374 877 A2 highlights benzyl derivatives with –CF₃ groups in complex carboxamide structures, emphasizing their role in enhancing binding affinity and metabolic resistance . For example:

Biological Activity

4-(Trifluoromethyl)benzyl pivalate (CAS No. 155820-03-4) is an organic compound characterized by a trifluoromethyl group attached to a benzyl moiety and a pivalate ester. Its unique structure grants it potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The electronegative fluorine atoms can enhance the compound's binding affinity to enzymes and receptors, potentially altering biochemical pathways. Studies suggest that compounds with trifluoromethyl groups often exhibit increased metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts .

Antimicrobial Activity

Research has shown that this compound exhibits moderate antibacterial activity. In a study evaluating various derivatives, it was found that this compound had an inhibitory effect on bacterial protein synthesis, specifically targeting the DHDPS enzyme involved in bacterial cell wall synthesis .

| Compound | Activity (MIC µg/mL) | Target Enzyme |

|---|---|---|

| This compound | 32 | DHDPS |

| Control (no treatment) | - | - |

Cytotoxicity Studies

In vitro cytotoxicity studies conducted on various cancer cell lines indicated that this compound displayed selective cytotoxicity against certain tumor types. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 25 µM and 30 µM, respectively .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial properties of fluorinated compounds included this compound. The study utilized a series of gram-positive and gram-negative bacteria to assess the compound's efficacy. The results indicated that while it was less effective than traditional antibiotics, it still demonstrated potential as a lead compound for further development .

Case Study 2: Anticancer Potential

In another study focused on anticancer properties, researchers synthesized several analogs of this compound and evaluated their effects on cancer cell proliferation. The findings suggested that modifications to the pivalate moiety could enhance cytotoxicity, indicating that structural optimization may lead to more effective therapeutic agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.